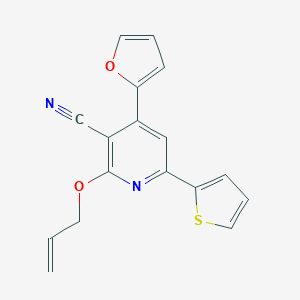
2-(Allyloxy)-4-(2-furyl)-6-(2-thienyl)nicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Allyloxy)-4-(2-furyl)-6-(2-thienyl)nicotinonitrile, also known as AFT-164, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the nicotinonitrile family and has been found to exhibit promising pharmacological properties.
作用机制
The mechanism of action of 2-(Allyloxy)-4-(2-furyl)-6-(2-thienyl)nicotinonitrile is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer development. Additionally, 2-(Allyloxy)-4-(2-furyl)-6-(2-thienyl)nicotinonitrile has been found to induce apoptosis (programmed cell death) in cancer cells, further highlighting its potential as an anti-cancer agent.
Biochemical and Physiological Effects
2-(Allyloxy)-4-(2-furyl)-6-(2-thienyl)nicotinonitrile has been shown to have a variety of biochemical and physiological effects. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activation of NF-κB, a key transcription factor involved in inflammation. Additionally, 2-(Allyloxy)-4-(2-furyl)-6-(2-thienyl)nicotinonitrile has been found to inhibit the growth and proliferation of cancer cells, both in vitro and in vivo.
实验室实验的优点和局限性
One of the main advantages of using 2-(Allyloxy)-4-(2-furyl)-6-(2-thienyl)nicotinonitrile in lab experiments is its potent pharmacological properties. It has been shown to exhibit activity against a wide range of diseases, making it a versatile tool for researchers. However, one limitation is that the synthesis of 2-(Allyloxy)-4-(2-furyl)-6-(2-thienyl)nicotinonitrile is complex and time-consuming, which may limit its availability for use in lab experiments.
未来方向
There are several potential future directions for research involving 2-(Allyloxy)-4-(2-furyl)-6-(2-thienyl)nicotinonitrile. One area of interest is the development of new drugs based on the structure of 2-(Allyloxy)-4-(2-furyl)-6-(2-thienyl)nicotinonitrile. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-(Allyloxy)-4-(2-furyl)-6-(2-thienyl)nicotinonitrile and to explore its potential applications in the treatment of other diseases. Finally, research is needed to develop more efficient and cost-effective methods for synthesizing 2-(Allyloxy)-4-(2-furyl)-6-(2-thienyl)nicotinonitrile.
合成方法
The synthesis of 2-(Allyloxy)-4-(2-furyl)-6-(2-thienyl)nicotinonitrile involves a multistep process that begins with the reaction of 2-furylboronic acid with 2-thiophenecarboxaldehyde to form a key intermediate. This intermediate is then reacted with allyl bromide to form the allyl ether, which is subsequently reacted with 2-cyano-4,6-dichloropyridine to form the final product.
科学研究应用
2-(Allyloxy)-4-(2-furyl)-6-(2-thienyl)nicotinonitrile has been studied extensively for its potential applications in scientific research. One of the key areas of interest is its potential as a therapeutic agent for the treatment of various diseases. Studies have shown that 2-(Allyloxy)-4-(2-furyl)-6-(2-thienyl)nicotinonitrile exhibits potent anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
属性
分子式 |
C17H12N2O2S |
|---|---|
分子量 |
308.4 g/mol |
IUPAC 名称 |
4-(furan-2-yl)-2-prop-2-enoxy-6-thiophen-2-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C17H12N2O2S/c1-2-7-21-17-13(11-18)12(15-5-3-8-20-15)10-14(19-17)16-6-4-9-22-16/h2-6,8-10H,1,7H2 |
InChI 键 |
AXTFOKMAKMJUBW-UHFFFAOYSA-N |
SMILES |
C=CCOC1=C(C(=CC(=N1)C2=CC=CS2)C3=CC=CO3)C#N |
规范 SMILES |
C=CCOC1=C(C(=CC(=N1)C2=CC=CS2)C3=CC=CO3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4-Amino-3-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)(phenyl)methanone](/img/structure/B291938.png)
![{4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(phenyl)methanone](/img/structure/B291939.png)
![{4-Amino-3-[(4-fluorobenzyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(3-methoxyphenyl)methanone](/img/structure/B291943.png)
![{4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(2-thienyl)methanone](/img/structure/B291945.png)
![1-{4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}-1-ethanone](/img/structure/B291946.png)
![Ethyl 5-phenyl-2-{[(4-phenyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B291947.png)
![Ethyl 2-[({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B291949.png)
![3-[2-oxo-2-(2-thienyl)ethyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B291952.png)
![N-methyl-N'-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea](/img/structure/B291954.png)
![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B291955.png)
![2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B291957.png)
![2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B291958.png)
![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B291959.png)
![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B291960.png)